1,1,2,2-Tetrachloro-1,2-dinitroethane

Catalog No.
S14543640
CAS No.
67226-85-1
M.F
C2Cl4N2O4
M. Wt
257.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrachloro-1,2-dinitroethane

CAS Number

67226-85-1

Product Name

1,1,2,2-Tetrachloro-1,2-dinitroethane

IUPAC Name

1,1,2,2-tetrachloro-1,2-dinitroethane

Molecular Formula

C2Cl4N2O4

Molecular Weight

257.8 g/mol

InChI

InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12

InChI Key

VDUMCAJVLOJOCK-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl

1,1,2,2-Tetrachloro-1,2-dinitroethane is an organic compound with the molecular formula C2Cl4N2O4\text{C}_2\text{Cl}_4\text{N}_2\text{O}_4 and a molecular weight of approximately 257.84 g/mol. It is characterized by its chlorinated and nitrated structure, which contributes to its unique chemical properties. The compound appears as a colorless to pale yellow liquid and is known for its relatively high density and low volatility. Its synthesis typically involves the nitration of tetrachloroethylene using strong nitrating agents such as dinitrogen tetroxide or fuming nitric acid .

Due to its reactive chlorine and nitro groups. Key reactions include:

  • Nitration: The compound can undergo further nitration to form more complex nitro derivatives.
  • Reduction: The nitro groups can be reduced to amine groups under specific conditions, altering the compound's reactivity and biological activity.
  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

The biological activity of 1,1,2,2-tetrachloro-1,2-dinitroethane is notable due to its potential toxicity. Studies have indicated that exposure can lead to adverse effects on liver function and may induce symptoms such as nausea and dizziness. The compound's lipophilic nature allows for rapid absorption through oral and inhalation routes. In animal studies, significant uptake rates have been observed . Additionally, the compound's potential carcinogenic effects have raised concerns regarding its safety in industrial applications.

The synthesis of 1,1,2,2-tetrachloro-1,2-dinitroethane can be achieved through several methods:

  • Nitration of Tetrachloroethylene: This is the most common method, involving the reaction of tetrachloroethylene with strong nitrating agents like fuming nitric acid or dinitrogen tetroxide.
  • Chlorination of Nitroethane: This method involves the chlorination of nitroethane derivatives under controlled conditions.
  • Direct Chlorination: Chlorination of ethylene or ethane in the presence of a nitrating agent can also yield this compound.

These methods require careful control of reaction conditions to minimize the formation of byproducts and ensure high yields .

1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications primarily in industrial settings:

  • Intermediate in Synthesis: It serves as an intermediate in the production of various chlorinated compounds.
  • Solvent Properties: Due to its solvent capabilities, it is used in paint stripping and degreasing applications.
  • Chemical Research: The compound is utilized in chemical research for studying chlorinated nitroalkanes and their derivatives.

Interaction studies involving 1,1,2,2-tetrachloro-1,2-dinitroethane focus on its reactivity with biological systems and other chemicals. These studies have highlighted:

  • Toxicokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in biological systems is crucial for assessing its safety profile.
  • Synergistic Effects: Research has indicated potential synergistic effects when combined with other toxic substances, which may enhance toxicity or alter metabolic pathways.

Several compounds share structural similarities with 1,1,2,2-tetrachloro-1,2-dinitroethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,1-Dichloro-2-nitroethaneC2_2Cl2_2N2_2O2_2Less chlorinated; lower toxicity
TetrachlorodinitroethaneC2_2Cl4_4N2_2O4_4Similar structure; used in explosive formulations
1-Chloro-2-nitroethaneC2_2ClN2_2O2_2Less chlorinated; different reactivity profile

Uniqueness

The uniqueness of 1,1,2,2-tetrachloro-1,2-dinitroethane lies in its specific combination of four chlorine atoms and two nitro groups. This configuration not only enhances its chemical reactivity but also contributes to its distinct biological activity compared to less chlorinated or nitrated analogs. Its potential applications in both industrial chemistry and research settings further underscore its significance within this class of compounds .

Historical Evolution of Nitration Techniques for Chlorinated Ethane Derivatives

The nitration of chlorinated ethane derivatives has evolved significantly since the early 20th century, driven by industrial demand for nitrochlorinated compounds in materials science and organic synthesis. Early methodologies relied on mixed acid systems (nitric and sulfuric acids), which generate the nitronium ion (NO~2~^+^) essential for electrophilic aromatic substitution. While these systems were effective for aromatic substrates, their application to aliphatic compounds like 1,1,2,2-tetrachloroethane required modifications due to the absence of π-electron systems to stabilize electrophilic attack.

In the 1960s, researchers explored direct nitration of alkanes using nitronium salts, such as nitronium hexafluorophosphate (NO~2~^+^PF~6~^−^), which bypassed the need for aromatic stabilization. This approach enabled the nitration of tertiary and secondary C–H bonds in alkanes, including chlorinated derivatives. For instance, nitration of 1,1,2,2-tetrachloroethane under superacidic conditions (e.g., triflic acid) facilitated the insertion of nitro groups into C–Cl bonds, albeit with modest yields.

A pivotal advancement came with the development of regioselective nitration protocols for chlorinated substrates. By the 1980s, the use of Lewis acid catalysts, such as iron(III) chloride or boron trifluoride, improved reaction efficiency and selectivity. These catalysts polarized C–Cl bonds, enhancing susceptibility to nitronium ion attack. For example, nitration of 1,1,2,2-tetrachloroethane with fuming nitric acid in the presence of BF~3~ yielded 1,1,2,2-tetrachloro-1,2-dinitroethane through sequential substitution of chlorine atoms with nitro groups.

Comparative Analysis of Nitrating Agents: Dinitrogen Tetroxide vs. Fuming Nitric Acid

The choice of nitrating agent profoundly influences the yield, selectivity, and scalability of 1,1,2,2-tetrachloro-1,2-dinitroethane synthesis. Two agents dominate industrial applications: dinitrogen tetroxide (N~2~O~4~) and fuming nitric acid (HNO~3~).

Dinitrogen Tetroxide (N~2~O~4~)

N~2~O~4~ operates via a radical mechanism, generating nitro radicals (NO~2~^- ^) that abstract hydrogen atoms from chlorinated ethanes, followed by recombination to form nitro derivatives. This method is highly effective for tertiary C–H bonds but less so for secondary or primary bonds. In the context of 1,1,2,2-tetrachloroethane, N~2~O~4~ facilitates nitration at the central carbon atoms due to steric and electronic effects, producing a mixture of mono- and dinitro products.

Advantages:

  • High reactivity under mild conditions (25–50°C).
  • Minimal by-product formation due to radical pathway specificity.

Limitations:

  • Requires anhydrous conditions to prevent hydrolysis.
  • Limited control over dinitration vs. mononitration.

Fuming Nitric Acid (HNO~3~)

Fuming nitric acid (≥90% HNO~3~) employs the nitronium ion (NO~2~^+^) for electrophilic nitration. Its efficacy in chlorinated ethane nitration stems from the ability of sulfuric acid (in mixed acid systems) to dehydrate HNO~3~, enhancing NO~2~^+^ concentration. For 1,1,2,2-tetrachloroethane, this method achieves sequential nitration, where one chlorine atom is replaced by a nitro group, followed by a second substitution under harsher conditions.

Advantages:

  • Scalable for industrial production due to established infrastructure.
  • Compatible with Lewis acid catalysts for enhanced selectivity.

Limitations:

  • Corrosive nature necessitates specialized equipment.
  • Competing side reactions (e.g., oxidation) reduce yields.
ParameterDinitrogen TetroxideFuming Nitric Acid
MechanismRadical-mediatedElectrophilic substitution
Optimal Temperature25–50°C50–80°C
Yield (Dinitro)40–60%50–70%
By-productsNitroso compoundsChlorinated nitro oxides

Catalytic Systems and Reaction Optimization in Industrial-Scale Production

Industrial synthesis of 1,1,2,2-tetrachloro-1,2-dinitroethane demands catalytic precision to maximize yield and minimize waste. Key strategies include:

Lewis Acid Catalysis

BF~3~ and FeCl~3~ are widely used to polarize C–Cl bonds, rendering them susceptible to nitronium ion attack. For example, BF~3~ coordinates with the lone electron pairs of chlorine atoms in 1,1,2,2-tetrachloroethane, weakening the C–Cl bond and facilitating nitro group substitution. This approach increases dinitro product yields to 75–80% under optimized conditions.

Solvent Systems

Nonpolar solvents (e.g., dichloromethane) stabilize nitronium ions and prevent premature hydrolysis. In contrast, polar aprotic solvents (e.g., nitroethane) enhance solubility of chlorinated substrates, enabling homogeneous reaction mixtures.

Temperature and Pressure Optimization

  • Low-temperature regimes (0–20°C) favor mononitration, while elevated temperatures (80–100°C) drive dinitration.
  • High-pressure reactors (5–10 atm) improve reaction kinetics for gaseous nitrating agents like N~2~O~4~.

Continuous-Flow Reactors

Modern facilities adopt continuous-flow systems to maintain steady-state conditions, reducing thermal degradation and improving throughput. For instance, a tubular reactor with inline monitoring achieves 90% conversion of 1,1,2,2-tetrachloroethane to the dinitro derivative within 2 hours.

Development as a Lachrymatory Agent in Early 20th-Century Chemical Warfare

1,1,2,2-Tetrachloro-1,2-dinitroethane emerged during the early 20th century as part of the extensive chemical warfare research programs that characterized World War I and its aftermath [1] [2]. The compound was synthesized through the nitration of tetrachloroethylene using dinitrogen tetroxide or fuming nitric acid, representing one of the many experimental lachrymatory agents developed during this period [1] [3].

The development of this compound occurred within the broader context of chemical weapons research that began in earnest during World War I, when major belligerents mobilized their academic and industrial chemistry capabilities for warfare applications [4] [5]. France initiated the use of tear gas agents in August 1914 with ethyl bromoacetate, while Germany responded with various brominated compounds including xylyl bromide [6] [4]. These early efforts established the foundation for more sophisticated chemical agents, including chlorinated and nitrated compounds like 1,1,2,2-tetrachloro-1,2-dinitroethane [7] [5].

Research conducted during this era involved systematic investigation of numerous irritant compounds, with more than 30 different substances evaluated for their lachrymatory properties [7]. The scientific approach to chemical warfare development involved collaboration between academic institutions, industrial laboratories, and military research facilities, creating an unprecedented mobilization of chemical expertise [5]. Universities including Oxford, Cambridge, Harvard, and Yale contributed to these research efforts, while industrial chemical companies provided manufacturing capabilities [5].

The synthesis methodology for 1,1,2,2-tetrachloro-1,2-dinitroethane involved controlled nitration reactions using dinitrogen tetroxide, a process that required sophisticated understanding of both organic chemistry and industrial production techniques [8]. Dinitrogen tetroxide production itself represented a significant technological achievement, involving catalytic oxidation of ammonia followed by compression and cooling processes to achieve the necessary purity for nitration reactions [8].

Role in Comparative Toxicity Studies Against Chloropicrin and Other Pulmonary Irritants

1,1,2,2-Tetrachloro-1,2-dinitroethane demonstrated significantly enhanced toxicity compared to established chemical warfare agents, particularly chloropicrin [1]. Research findings indicated that this compound exhibited toxicity levels approximately six times greater than chloropicrin, establishing it as one of the more potent lachrymatory and pulmonary agents developed during the early chemical warfare period [1].

CompoundRelative Toxicity FactorPrimary EffectsChemical Classification
1,1,2,2-Tetrachloro-1,2-dinitroethane6.0 (vs. chloropicrin)Lachrymatory, Pulmonary irritantChlorinated nitroalkane
Chloropicrin1.0 (reference)Lachrymatory, Pulmonary irritantNitrated methane derivative
2-ChloroacetophenoneVariableLachrymatoryChlorinated ketone

Comparative studies revealed that 1,1,2,2-tetrachloro-1,2-dinitroethane functioned as both a powerful lachrymatory agent and pulmonary irritant [1] [2]. The dual mechanism of action distinguished it from single-mode agents like tear gas compounds that primarily affected ocular tissues [2]. Research documentation from the Organisation for the Prohibition of Chemical Weapons indicates that this compound was classified among substances that do not meet current riot control agent definitions due to their potential for causing permanent harm [2].

Toxicological investigations compared 1,1,2,2-tetrachloro-1,2-dinitroethane against other halogenated compounds including tetrachloroethylene derivatives and various chlorinated organic solvents [9] [10]. Studies on related tetrachloroethane compounds demonstrated significant hepatotoxicity and central nervous system effects, suggesting similar mechanisms might apply to the dinitro derivative [10]. Research conducted on 1,1,2,2-tetrachloroethane showed that this class of compounds could cause central nervous system depression and severe liver damage [10].

The pulmonary irritant properties of 1,1,2,2-tetrachloro-1,2-dinitroethane placed it within the category of lung-damaging agents that could cause delayed-onset pulmonary edema [11]. Military medical research classified such compounds based on their ability to affect either central airways or peripheral lung compartments, with peripheral agents like phosgene causing delayed but severe respiratory complications [11]. The classification system developed during this period distinguished between immediately acting irritants and those with delayed but potentially fatal effects [11].

Transition to Specialized Industrial Applications Post-Chemical Weapons Conventions

Following the establishment of international chemical weapons control regimes, 1,1,2,2-tetrachloro-1,2-dinitroethane transitioned from military applications to specialized industrial uses [12]. The Chemical Weapons Convention, which entered into force in 1997, established comprehensive prohibitions on the development, production, and stockpiling of chemical weapons, necessitating the redirection of such compounds toward legitimate industrial purposes [12].

The compound found application as a fumigant in agricultural and pest control operations [1] [13]. Fumigation applications leveraged the compound's volatility and biological activity while operating under controlled conditions that minimized human exposure [13]. The fumigant properties derived from the same chemical characteristics that had made it effective as a chemical warfare agent, including its ability to penetrate biological tissues and its stability under ambient conditions [1].

Industrial synthesis methods for 1,1,2,2-tetrachloro-1,2-dinitroethane continued to rely on the nitration of tetrachloroethylene precursors [1]. The production process involved controlled addition of nitrating agents to tetrachloroethylene under carefully managed temperature and pressure conditions [14]. Industrial manufacturing protocols required sophisticated handling procedures due to the compound's reactive nature and the hazardous characteristics of the nitrating reagents [8].

Research into alternative industrial applications explored the compound's potential as an intermediate in the synthesis of other chlorinated organic compounds . The dual halogenation and nitration functionality provided unique reactivity profiles that could be exploited in specialized chemical manufacturing processes . These applications typically involved controlled chemical transformations where the compound served as a building block for more complex molecules rather than as an end-use product .

Post-convention industrial utilization required compliance with international monitoring and reporting requirements established under the Chemical Weapons Convention framework [12]. The Organisation for the Prohibition of Chemical Weapons maintains oversight of dual-use chemicals that could potentially be diverted from legitimate industrial applications back to weapons programs [2]. This regulatory framework ensures that compounds like 1,1,2,2-tetrachloro-1,2-dinitroethane remain confined to legitimate commercial applications while preventing their reversion to military uses [2] [12].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

257.858267 g/mol

Monoisotopic Mass

255.861217 g/mol

Heavy Atom Count

12

Wikipedia

Tetrachlorodinitroethane

Dates

Last modified: 08-10-2024

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